molecular formula C12H22N6OP · PF6 B556323 Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate CAS No. 56602-33-6

Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate

Cat. No. B556323
CAS RN: 56602-33-6
M. Wt: 442.28 g/mol
InChI Key: MGEVGECQZUIPSV-UHFFFAOYSA-N
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Description

Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate (TPA-HFP) is a novel phosphonium salt that has recently been developed for use in a variety of scientific research applications. TPA-HFP is a highly reactive compound that has been found to be an effective reagent for the synthesis of various organic compounds. TPA-HFP is also a useful reagent for the preparation of catalysts and catalytic systems, as well as for the synthesis of polymers. In addition, TPA-HFP has been found to be an effective inhibitor of enzyme activity and has been used in biochemical and physiological studies.

properties

IUPAC Name

benzotriazol-1-yloxy-tris(dimethylamino)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6OP.F6P/c1-15(2)20(16(3)4,17(5)6)19-18-12-10-8-7-9-11(12)13-14-18;1-7(2,3,4,5)6/h7-10H,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEVGECQZUIPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[P+](N(C)C)(N(C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F6N6OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56602-32-5 (Parent)
Record name Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
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DSSTOX Substance ID

DTXSID60205170
Record name Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
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Molecular Weight

442.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate

CAS RN

56602-33-6
Record name BOP reagent
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Record name Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
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Record name Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
Source EPA DSSTox
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Record name Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
Reactant of Route 2
Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
Reactant of Route 3
Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
Reactant of Route 4
Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
Reactant of Route 5
Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate
Reactant of Route 6
Tri(dimethylamino)benzotriazol-1-yloxyphosphonium hexafluorophosphate

Q & A

Q1: What is the primary application of Bop reagent in chemical synthesis?

A1: Bop reagent has found widespread use as a peptide coupling agent, known for its ability to facilitate the formation of amide bonds between amino acids with high yield and minimal racemization. [, , , , , ]

Q2: How does Bop reagent mediate peptide bond formation?

A2: Bop reagent acts by activating the carboxyl group of an amino acid, forming a reactive intermediate. This intermediate readily reacts with the amine group of another amino acid, leading to the formation of a peptide bond. The benzotriazole moiety in Bop reagent plays a crucial role in minimizing racemization during this process. [, , , , ]

Q3: Are there examples of challenging peptide couplings where Bop reagent excels?

A3: Yes. Bop reagent has proven particularly valuable in cases where conventional coupling agents like DCC (dicyclohexylcarbodiimide) have shown limited efficacy. For instance, it has demonstrated superior performance in the incorporation of pyroglutamic acid and Boc-His(Tos) into peptide chains, as well as in solid-phase synthesis involving sterically hindered amino acids. [, ]

Q4: Beyond peptide synthesis, what other applications have been explored for Bop reagent?

A4: Bop reagent has demonstrated versatility in mediating a variety of other chemical transformations, including:

  • Lactamization Reactions: It has been successfully employed to promote the formation of lactams, particularly β-lactams, which are crucial structural motifs in many biologically active compounds. [, , ]
  • Amidation Reactions: Bop reagent has been used to facilitate the formation of amides from carboxylic acids and amines, a fundamental transformation in organic synthesis. []
  • Esterification Reactions: Research has shown its potential in selective esterification reactions, particularly in the context of carbohydrate chemistry. [, ]
  • Nucleotidic Coupling: Bop reagent has been explored for its utility in coupling reactions involving nucleotides, although this area remains less explored. []
  • C–C Bond Formation: In the presence of a palladium catalyst, BOP has been used to activate the C–OH bond of tautomerizable quinolinones, enabling C–C bond formation with boronic acids. [, ]

Q5: What is the molecular formula and weight of Bop reagent?

A5: The molecular formula of Bop reagent is C12H22F6N6OP2, and its molecular weight is 442.29 g/mol. []

Q6: What spectroscopic data are available to characterize Bop reagent?

A6: Several spectroscopic techniques can be employed to characterize Bop reagent:* 1H NMR (acetone-d6): δ 3.0 (d, 18H, JH–P = 10 Hz, NMe2), 7.9 (m, 4H, arom.)* 31P NMR (CH2Cl2): + 43.7 (s, P+), -144.2 (septet, PF6−)* IR (KBr): 1010 (P–N), 840, 770, 560 (PF6−) []

Q7: What are the solubility properties of Bop reagent?

A7: Bop reagent is insoluble in water but readily dissolves in a range of organic solvents, including: * Tetrahydrofuran (THF)* Dichloromethane (CH2Cl2)* Acetonitrile (MeCN)* Acetone* Dimethylformamide (DMF)* N-Methylpyrrolidone (NMP)* Dimethyl sulfoxide (DMSO) []

Q8: Is Bop reagent stable under standard storage conditions?

A8: Bop reagent is known to be light-sensitive. Therefore, it's essential to store it in a cool, dark, and dry place in a tightly sealed container to maintain its stability. []

Q9: Are there any safety concerns associated with the use of Bop reagent?

A9: Yes, Bop reagent should be handled with caution. It's classified as an irritant and harmful substance. []

    Q10: How has Bop reagent been utilized in solid-phase peptide synthesis (SPPS)?

    A10: Bop reagent has proven highly effective for peptide bond formation in SPPS, offering rapid coupling rates and high yields. It's compatible with various solid supports like Merrifield resin and Wang resin. [, , , ]

    Q11: Can Bop reagent be used with unprotected amino acid side chains in SPPS?

    A11: Yes, research has demonstrated the successful application of Bop reagent in SPPS with minimally protected amino acids, simplifying synthesis and reducing the need for harsh deprotection steps. For instance, it has facilitated couplings involving unprotected Boc(hydroxy)-amino acids like Boc-Thr-OH and Boc-Tyr-OH. []

    Q12: Are there specific amino acids where side chain protection remains necessary even with Bop reagent?

    A12: While Bop reagent allows for minimal protection strategies, some amino acids, like asparagine, may still require side-chain protection to prevent side reactions like dehydration during coupling. []

    Q13: Has Bop reagent been used in the synthesis of biologically relevant cyclic peptides?

    A13: Yes, Bop reagent's ability to promote on-resin cyclization has been instrumental in synthesizing cyclic peptide analogs with various biological activities, including:

    • Influenza Virus Inhibitors: Cyclic peptides mimicking the loop structure of influenza virus hemagglutinin have been synthesized using Bop reagent for on-resin cyclization. []
    • Growth Hormone Analogs: It has facilitated the creation of cyclic analogs of the hypoglycemic peptide fragment hGH[6–13], offering potential therapeutic applications for metabolic disorders. []
    • Nerve Growth Factor Mimics: Bop reagent enabled the synthesis of cyclic peptides modeling the β-turn of nerve growth factor loop 4, providing insights into protein structure-function relationships. []

    Q14: Have studies investigated the impact of Bop reagent on the biological activity of synthesized peptides?

    A14: Yes, researchers have explored how using Bop reagent during synthesis influences the bioactivity of the final peptide products:

    • Immunostimulating Peptides: Bop reagent was key in the synthesis of FK-156 and FK-565, two potent immunostimulating peptides. The study highlighted its effectiveness in maintaining the chiral integrity of the products. []
    • Methotrexate Conjugates: The use of Bop reagent led to the successful conjugation of Methotrexate (MTX), a chemotherapy drug, to various peptide hormone carriers. These conjugates showed promise for targeted drug delivery to tumor cells. [, ]
    • Cyclic GRF Analogs: Bop reagent enabled the synthesis of cyclic GRF (Growth Hormone-Releasing Factor) analogs with preserved biological activity, demonstrating its utility in creating potentially therapeutic constrained peptides. [, ]

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